4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione
Overview
Description
4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione is a heterocyclic compound with the molecular formula C8H7N3O2. It is characterized by a fused pyridine-pyrazine ring system with a methyl group at the 4-position and a dione functionality at the 2,3-positions.
Scientific Research Applications
4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
Mode of Action
Some pyrrolopyrazine derivatives, which include similar structures, have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific interactions between 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione and its targets that result in these effects are currently unknown and require further investigation.
Biochemical Pathways
As mentioned, compounds with similar structures have shown a wide range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
It’s worth noting that similar compounds have demonstrated a variety of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These effects suggest that this compound could potentially have a broad range of molecular and cellular impacts.
Biochemical Analysis
Biochemical Properties
4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent phosphorylation reactions. This inhibition can lead to changes in cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it can affect gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyrido[2,3-B]pyrazine-2,3-dione: Lacks the methyl group at the 4-position.
8-Chloro-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione: Contains a chlorine atom at the 8-position.
Pyrido[2,3-B]pyrazine-2,3-dione: A simpler structure without the methyl group.
Uniqueness
4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
4-methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHZGZKFJLIDJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)NC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00526174 | |
Record name | 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00526174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80708-25-4 | |
Record name | 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00526174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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